molecular formula C9H11ClO B1623524 1-(2-Chloro-ethoxy)-4-methyl-benzene CAS No. 20764-35-6

1-(2-Chloro-ethoxy)-4-methyl-benzene

Cat. No.: B1623524
CAS No.: 20764-35-6
M. Wt: 170.63 g/mol
InChI Key: KBYIVQGBGSZJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-ethoxy)-4-methyl-benzene, also known as 4-methylphenoxyethyl chloride, is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a methyl group is attached to the benzene ring at the para position, and a 2-chloroethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-ethoxy)-4-methyl-benzene can be synthesized through several methods. One common method involves the reaction of 4-methylphenol (p-cresol) with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-ethoxy)-4-methyl-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloroethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form 4-methylphenoxyethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used. The reaction is typically carried out in an organic solvent like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include 4-methylphenoxyethylamine, 4-methylphenoxyethylthiol, and 4-methylphenoxyethanol.

    Oxidation: Products include 4-methylbenzoic acid and 4-methylbenzaldehyde.

    Reduction: The major product is 4-methylphenoxyethanol.

Scientific Research Applications

1-(2-Chloro-ethoxy)-4-methyl-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-ethoxy)-4-methyl-benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the compound gains hydrogen atoms, resulting in the formation of an alcohol.

Comparison with Similar Compounds

1-(2-Chloro-ethoxy)-4-methyl-benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-chloroethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYIVQGBGSZJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424323
Record name 1-(2-Chloro-ethoxy)-4-methyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20764-35-6
Record name 1-(2-Chloro-ethoxy)-4-methyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-ethoxy)-4-methyl-benzene
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-ethoxy)-4-methyl-benzene
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-ethoxy)-4-methyl-benzene
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-ethoxy)-4-methyl-benzene
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-ethoxy)-4-methyl-benzene
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-ethoxy)-4-methyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.